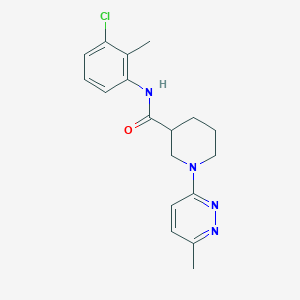

N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O/c1-12-8-9-17(22-21-12)23-10-4-5-14(11-23)18(24)20-16-7-3-6-15(19)13(16)2/h3,6-9,14H,4-5,10-11H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCALNLJPTFDCBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=C(C(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 424.91 g/mol. The compound features a piperidine ring, which is significant for its interaction with various biological targets.

Research indicates that compounds similar to this compound often exhibit their biological activities through the following mechanisms:

- Inhibition of Protein Interactions : Many derivatives are designed to inhibit protein-protein interactions, particularly those involved in cancer cell proliferation. For instance, some studies have shown that related compounds can inhibit MDM2, a negative regulator of the p53 tumor suppressor pathway, leading to increased apoptosis in cancer cells .

- Antitumor Activity : Compounds with similar structures have displayed significant antitumor properties against various cancer cell lines. For example, compounds targeting the MDM2 pathway have shown promising results in preclinical models, suggesting that this compound could follow suit .

Antitumor Efficacy

A study evaluating the antitumor efficacy of related compounds reported IC50 values for cell lines such as SJSA-1 and MDA-MB-231. The results indicated that compounds with structural similarities exhibited varying degrees of growth inhibition:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | SJSA-1 | 0.5 |

| Compound B | MDA-MB-231 | 0.7 |

| This compound | SJSA-1 | TBD |

Pharmacokinetics

Pharmacokinetic studies in animal models demonstrated that related compounds showed favorable absorption and distribution characteristics. For example, a study reported peak plasma concentrations () and area under the curve (AUC) metrics for similar compounds:

| Compound | (µg/L) | AUC (h·µg/L) |

|---|---|---|

| Compound C | 8234 | 73603 |

| Compound D | 4547 | 17230 |

These metrics suggest that modifications to the core structure can significantly influence bioavailability and therapeutic potential.

Case Studies

Case Study 1: MDM2 Inhibition

In a study focused on MDM2 inhibitors, a compound structurally similar to this compound was evaluated in vivo. The results indicated modest p53 activation and limited tumor growth inhibition in xenograft models, highlighting the need for further optimization .

Case Study 2: Antifungal Activity

Another relevant study explored the antifungal potential of pyrazole derivatives, noting that certain structural features led to enhanced activity against fungal strains. While not directly tested on our compound, these findings suggest a broader spectrum of biological activity may be achievable through structural modifications .

Comparación Con Compuestos Similares

Piperidine-Based Carboxamides

describes a piperidine-3-carboxamide derivative, (2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzene-1-carbonyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide. Unlike the target compound, this analogue incorporates stereochemistry (2R,3S configuration) and a trifluoromethyl group, which enhances lipophilicity and metabolic resistance. The absence of a pyridazine ring in this compound reduces polarity, favoring blood-brain barrier penetration .

Thiazole- and Furopyridine-Integrated Carboxamides

and highlight carboxamides fused with thiazole (e.g., 6-chloro-N-[5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N-methylpyridine-3-carboxamide) or furopyridine scaffolds. These structures introduce additional heterocycles, expanding π-π stacking and van der Waals interactions with targets. However, increased molecular complexity may reduce synthetic accessibility compared to the simpler pyridazine-piperidine framework of the target compound .

Structural and Physicochemical Data Comparison

*Calculated based on molecular formula.

Research Implications and Limitations

- Binding Affinity : The pyridazine ring in the target compound may offer stronger hydrogen-bonding interactions than pyridine-based analogues, but this requires validation via crystallography or SAR studies .

- Metabolic Stability : The chloro and methyl groups on the phenyl and pyridazine rings could mitigate oxidative metabolism, though pyridazines generally have shorter half-lives than pyridines .

- Synthetic Feasibility : The absence of stereocenters (unlike ’s compound) simplifies synthesis, making it a viable candidate for high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.